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Compound of Interest

Compound Name: 10(E)-Heptadecenol

Cat. No.: B15600743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 10(E)-
Heptadecenol, a long-chain unsaturated fatty alcohol. The information presented herein is

essential for its identification, characterization, and quality control in research and development

settings. While specific, experimentally-derived high-resolution spectra for 10(E)-Heptadecenol
are not readily available in public repositories, this guide furnishes predicted data and typical

spectroscopic characteristics for structurally related compounds, alongside detailed

experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: (10E)-Heptadec-10-en-1-ol

Molecular Formula: C₁₇H₃₄O

Molecular Weight: 254.45 g/mol

CAS Number: 98329-34-1

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 10(E)-Heptadecenol
based on established principles of NMR, IR, and MS for similar long-chain unsaturated

alcohols.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 10(E)-Heptadecenol

Chemical Shift (ppm) Multiplicity Assignment

~5.4 m H-10, H-11 (Olefinic)

3.64 t H-1 (CH₂-OH)

~2.0 m H-9, H-12 (Allylic)

~1.57 m H-2 (CH₂-CH₂-OH)

1.2-1.4 m
H-3 to H-8, H-13 to H-16

(Methylene chain)

0.88 t H-17 (Terminal CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 10(E)-Heptadecenol

Chemical Shift (ppm) Assignment

~130 C-10, C-11 (Olefinic)

~63 C-1 (CH₂-OH)

~32 C-2, C-9, C-12

~29 C-3 to C-8, C-13 to C-15

~22 C-16

~14 C-17 (Terminal CH₃)

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 10(E)-Heptadecenol
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Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad
O-H stretch (Hydrogen-

bonded)

~3020 Medium =C-H stretch (Olefinic)

2920, 2850 Strong C-H stretch (Aliphatic)

~1670 Weak C=C stretch (trans)

~1465 Medium C-H bend (Methylene)

~1060 Strong C-O stretch (Primary alcohol)

~965 Strong
=C-H bend (trans-Olefinic, out-

of-plane)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for 10(E)-Heptadecenol

m/z Interpretation

254 [M]⁺ (Molecular ion)

236 [M-H₂O]⁺ (Loss of water)

Various Fragments from cleavage of the aliphatic chain

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for long-

chain unsaturated alcohols like 10(E)-Heptadecenol.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:
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10(E)-Heptadecenol (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)

NMR tube (5 mm)

Internal standard (e.g., Tetramethylsilane - TMS)

NMR Spectrometer (400 MHz or higher recommended)

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent

inside the NMR tube. Add a small drop of TMS as an internal reference (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds, number of scans 8-16.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds, number of scans 1024 or more depending on sample concentration.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Materials:

10(E)-Heptadecenol (1-2 drops)

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(NaCl or KBr).

Procedure (using ATR):

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically,

16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

10(E)-Heptadecenol (dissolved in a suitable volatile solvent like methanol or hexane to a

concentration of ~1 mg/mL)

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray

Ionization-Mass Spectrometer (ESI-MS).

Procedure (using GC-MS):

Sample Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

Chromatographic Separation: The sample is vaporized and separated on a capillary column

(e.g., a nonpolar column like DB-5ms). A suitable temperature program should be used to

elute the compound.
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Mass Analysis: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron Ionization (EI) is a common ionization technique for such molecules.

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a compound like 10(E)-Heptadecenol.
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A flowchart of the spectroscopic analysis workflow.

Signaling Pathways and Logical Relationships
Currently, there is a lack of specific, well-documented signaling pathways in which 10(E)-
Heptadecenol is directly implicated. Long-chain fatty alcohols can be precursors to or
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metabolites of fatty acids and may play roles in membrane structure and cellular signaling, but

specific pathways for this particular molecule are not established.

The logical relationship for identifying an unknown long-chain unsaturated alcohol using the

discussed spectroscopic techniques is outlined in the following diagram.

Unknown Sample

IR Analysis:
- Broad OH stretch (~3330 cm⁻¹)

- C=C stretch (~1670 cm⁻¹)
- C-O stretch (~1060 cm⁻¹)

MS Analysis:
- Determine Molecular Weight

- Observe [M-18]⁺ peak

NMR Analysis:
- Olefinic protons (~5.4 ppm)
- CH₂OH protons (~3.6 ppm)
- Olefinic carbons (~130 ppm)
- CH₂OH carbon (~63 ppm)

Structure Confirmed:
10(E)-Heptadecenol

Functional Groups Match MW and Fragmentation Match Chemical Shifts & Connectivity Match
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Logical workflow for structural identification.

To cite this document: BenchChem. [Spectroscopic Profile of 10(E)-Heptadecenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15600743#spectroscopic-data-nmr-ir-ms-of-10-e-
heptadecenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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